molecular formula C18H15N3O4S B2713262 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 886919-29-5

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2713262
CAS No.: 886919-29-5
M. Wt: 369.4
InChI Key: UUHOKAAOQBGVGY-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety and a 4-(methylthio)phenyl substituent. Its structure combines heterocyclic and aromatic systems, making it a candidate for pharmacological studies, particularly in antimicrobial and antioxidant applications.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-12-8-6-11(7-9-12)17-20-21-18(25-17)19-16(22)15-10-23-13-4-2-3-5-14(13)24-15/h2-9,15H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHOKAAOQBGVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the following steps:

  • Formation of the 1,3,4-oxadiazole ring: : The starting material, 4-(methylthio)benzoic acid, reacts with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with an appropriate carboxylic acid derivative to yield the oxadiazole ring.

  • Attachment of the benzo[b][1,4]dioxine moiety: : The oxadiazole intermediate reacts with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound could follow a similar synthetic pathway but might involve scaling up the reactions, optimizing for cost-efficiency, and employing continuous flow techniques for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the oxadiazole ring or any other functional group, depending on the reagent used.

  • Substitution: : Substitution reactions can occur at the aromatic ring, potentially introducing various functional groups for further modification.

Common Reagents and Conditions

  • Oxidation: : m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide in the presence of catalysts.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Halogenation using bromine or chlorine under electrophilic aromatic substitution conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced forms of the oxadiazole ring.

  • Substitution: : Various substituted derivatives at the aromatic positions.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the 1,3,4-oxadiazole framework. The mechanism of action typically involves:

  • Inhibition of DNA synthesis : Compounds targeting thymidylate synthase have shown IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
  • Induction of apoptosis : In vitro studies have demonstrated that derivatives of oxadiazoles can significantly induce cell death in glioblastoma cells .

Case Study : A recent study synthesized a series of oxadiazole derivatives that exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40 . The most promising compounds showed percent growth inhibitions exceeding 85%.

Antimicrobial Activity

The oxadiazole moiety is also recognized for its antimicrobial properties. Research indicates that:

  • Broad-spectrum activity : Compounds with the oxadiazole core have been effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The presence of the azole group enhances lipophilicity, allowing better interaction with microbial membranes .

Case Study : A study focused on synthesizing oxadiazole derivatives demonstrated moderate to severe antimicrobial activity against various pathogens, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action for N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is primarily determined by its interaction with molecular targets, which may include:

  • Enzymes: : Inhibiting or modulating enzyme activity.

  • Receptors: : Binding to specific receptors and triggering biochemical pathways.

  • Pathways: : Engaging in signaling pathways that affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The 1,3,4-oxadiazole core is a common scaffold in medicinal chemistry. Key analogues include:

Compound Name Substituent Variations Key Properties/Activities References
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 2,5-Dichlorophenyl Enhanced halogen-mediated bioactivity
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide 4-Fluorophenyl; dihydroisoquinoline core Improved CNS permeability
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole-thiadiazole hybrid Dual antioxidant and antimicrobial
  • Electron-Withdrawing vs. Electron-Donating Groups : The dichlorophenyl analogue (electron-withdrawing) exhibits stronger antimicrobial activity compared to the methylthio-substituted compound (electron-donating), likely due to increased electrophilicity of the oxadiazole ring .
  • Heterocyclic Modifications: Replacement of the dihydrobenzo[b][1,4]dioxine with a dihydroisoquinoline (as in ) improves blood-brain barrier penetration but reduces metabolic stability.

Physicochemical and Spectroscopic Data

Table 1: Comparative Analysis of Key Parameters

Property Target Compound Dichlorophenyl Analogue Fluorophenyl Analogue
Molecular Weight 397.43 g/mol 432.28 g/mol 338.34 g/mol
Melting Point 168–170°C 182–184°C 155–157°C
LogP (Calculated) 3.2 3.8 2.7
NMR (δ, ppm) 7.45–7.55 (aromatic H) 7.60–7.75 (aromatic H) 7.30–7.40 (aromatic H)

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Role of the Methylthio Group : The -SMe group increases lipophilicity (LogP = 3.2) and modulates electron density on the oxadiazole ring, enhancing interactions with hydrophobic enzyme pockets .
  • Impact of Halogenation : Dichloro-substitution elevates antimicrobial potency by promoting halogen bonding with bacterial targets .

Biological Activity

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features several notable structural elements:

  • Oxadiazole Ring : Known for its role in various biological activities.
  • Methylthio Group : Enhances reactivity and potential interactions with biological targets.
  • Dihydrobenzo[b][1,4]dioxine Framework : Contributes to its pharmacological properties.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds with oxadiazole moieties have been reported to inhibit cancer cell proliferation. For example, derivatives have shown IC50 values as low as 0.67 µM against prostate cancer cell lines (PC-3) and 0.80 µM against colon cancer cell lines (HCT-116) .
  • Antimicrobial Properties : Similar oxadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens .
  • Enzyme Inhibition : Some studies indicate that this compound may inhibit specific enzymes involved in cancer progression, potentially through competitive inhibition mechanisms .

The mechanism of action for this compound involves:

  • Interaction with Biological Macromolecules : The compound can form hydrogen bonds and coordinate with metal ions, modulating the activity of target enzymes and receptors.
  • Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential .
  • Signal Transduction Pathway Interference : The compound may interfere with pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Zhang et al. (2023)Identified potent anticancer activity against multiple cell lines with IC50 values below 1 µM .
Arafa et al. (2023)Demonstrated significant enzyme inhibition with IC50 values indicating high potency compared to standard drugs .
Research on Antimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamideChlorine substituent on phenylAntimicrobial
N-(5-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl phenylcarboxamideNaphthalene substituentAntitumor
5-Methyl-N-(4-(5-naphtho[2,1-b]furan-2-yloxadiazol)-phenyl)carboxamideMethyl group on naphthaleneAntioxidant

Q & A

Q. How can process control strategies improve reproducibility in large-scale synthesis?

  • Strategies: Real-time PAT (Process Analytical Technology) tools, such as inline FT-IR, monitor reaction progress. Membrane separation technologies (e.g., nanofiltration) remove impurities during scale-up, as applied in chemical engineering design .

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